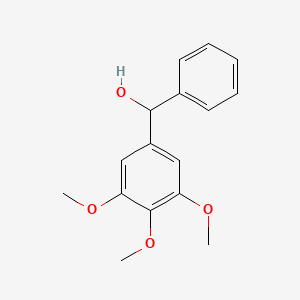

Phenyl(3,4,5-trimethoxyphenyl)methanol

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of compounds related to Phenyl(3,4,5-trimethoxyphenyl)methanol involves various chemical reactions and methodologies. For instance, the synthesis of a chalcone derivative with a 3,4,5-trimethoxyphenyl group was reported using the density functional theory (DFT) method for the analysis of its molecular structure and spectroscopic properties . Another compound, featuring a 3,4,5-trimethoxyphenyl group, was synthesized under Heck reaction conditions, demonstrating the versatility of this moiety in complex organic syntheses . Additionally, the synthesis of a rigid dehydroxylated etorphine analogue with a 3,4,5-trimethoxyphenyl group was achieved via hydrogenolysis, showcasing the group's compatibility with reductive conditions .

Molecular Structure Analysis

The molecular structure of compounds containing the 3,4,5-trimethoxyphenyl group has been extensively studied using computational methods. The geometry analysis of a chalcone derivative revealed that the calculated bond angles and distances are in good agreement with experimental values, indicating the reliability of computational methods like DFT in predicting molecular structures . The crystal structure of another compound showed that the 3,4,5-trimethoxyphenyl group can influence the overall conformation of the molecule, as evidenced by the dihedral angle measurements .

Chemical Reactions Analysis

The reactivity of the 3,4,5-trimethoxyphenyl group has been explored in various contexts. For example, the acid cleavage of a trimethoxyphenyl-trimethylsilane compound was found to be significantly faster than that of its phenyltrimethylsilane counterpart, suggesting that the methoxy groups can greatly enhance the reactivity of the aromatic ring . This enhanced reactivity could be attributed to the electron-donating effects of the methoxy groups, which can stabilize the transition state of the cleavage reaction.

Physical and Chemical Properties Analysis

The physical and chemical properties of compounds containing the 3,4,5-trimethoxyphenyl group are closely related to their molecular structure. The spectroscopic properties, such as NMR and IR spectra, of a chalcone derivative were well-correlated with theoretical predictions, indicating that the presence of the trimethoxyphenyl group can be reliably studied using spectroscopic techniques . The electronic and chemical reactivity studies of a pyrazolyl derivative showed that the molecule possesses good strength and stability, which could be influenced by the presence of the trimethoxyphenyl group .

Applications De Recherche Scientifique

Anticancer Potentials

A study by (Prasad & Machiraju, 2017) synthesized derivatives of 1-phenyl-3-(3,4,5-trimethoxyphenyl)-1H-pyrazole substituted chalcones. These compounds were evaluated for their anticancer activities against a panel of bacteria and demonstrated significant potential, indicating a promising direction for cancer research.

Tubulin Polymerization Inhibition and Apoptosis Induction

Another study by (Magalhães et al., 2013) found that Phenyl(3,4,5-trimethoxyphenyl)methanone, a cytotoxic compound, can inhibit tubulin polymerization and induce apoptosis in human leukemia cells. This highlights its potential as a therapeutic agent in cancer treatment.

Crystal Structure Analysis

In a structural study, (Penthala et al., 2014) analyzed the crystal structure of a compound involving 3,4,5-trimethoxyphenyl, which aids in understanding the molecular configuration and potential applications in medicinal chemistry.

Propriétés

IUPAC Name |

phenyl-(3,4,5-trimethoxyphenyl)methanol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H18O4/c1-18-13-9-12(10-14(19-2)16(13)20-3)15(17)11-7-5-4-6-8-11/h4-10,15,17H,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OZQAVJFCDIQZHZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC(=C1OC)OC)C(C2=CC=CC=C2)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H18O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

274.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Phenyl(3,4,5-trimethoxyphenyl)methanol | |

Citations

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-Chloro-3-[(4-fluoro-2-methylphenyl)sulfonyl]-4,6-dimethylpyridine](/img/structure/B2529171.png)

![1-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-3-ethoxy-5-hydroxy-1H-pyrazole-4-carbaldehyde O-[4-(trifluoromethyl)benzyl]oxime](/img/structure/B2529175.png)

![5-methyl-4-{4-[1-(thiophen-3-yl)ethyl]piperazine-1-carbonyl}-1H-pyrrole-2-carbaldehyde](/img/structure/B2529184.png)

![N-(5-((2-(benzo[d]thiazol-2-ylamino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)thiophene-2-carboxamide](/img/structure/B2529187.png)

![4'-Butyl-[1,1'-biphenyl]-4-carbothioamide](/img/structure/B2529189.png)

![5-[(3-Methyl-3,5-dihydro-2H-1,4-benzoxazepin-4-yl)sulfonyl]pyridine-2-carbonitrile](/img/structure/B2529190.png)

![4-[1,1-Difluoro-2-[(2-methylpropan-2-yl)oxycarbonylamino]ethyl]benzoic acid](/img/structure/B2529193.png)